molecular formula C13H13N3O4S B14635278 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid CAS No. 55994-14-4

4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B14635278
CAS No.: 55994-14-4
M. Wt: 307.33 g/mol
InChI Key: NXJGNDBIAJFSKQ-UHFFFAOYSA-N
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Description

4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid is an azo compound synthesized via the azo coupling of diazotized sulfanilic acid with o-anisidine in formic acid, yielding a chromatographically pure product with 58% efficiency . Its structure features a sulfonic acid group (-SO₃H) at the para position of the benzene ring and an azo (-N=N-) linkage connecting to a 4-amino-3-methoxyphenyl substituent.

Properties

CAS No.

55994-14-4

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

4-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C13H13N3O4S/c1-20-13-8-10(4-7-12(13)14)16-15-9-2-5-11(6-3-9)21(17,18)19/h2-8H,14H2,1H3,(H,17,18,19)

InChI Key

NXJGNDBIAJFSKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Diazotization of 4-Amino-3-methoxyaniline

The synthesis begins with the diazotization of 4-amino-3-methoxyaniline, a process critical for generating the reactive diazonium intermediate.

Reaction Conditions and Mechanism

In a typical procedure, 4-amino-3-methoxyaniline is dissolved in cold hydrochloric acid (1–2 M) at 0–5°C. Sodium nitrite (NaNO₂) is added gradually to form the diazonium chloride, with strict temperature control to prevent decomposition. The reaction follows the general pathway:
$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
where Ar represents the 4-amino-3-methoxyphenyl group. Excess nitrous acid is neutralized using sulfamic acid to avoid side reactions.

Optimization Insights

  • Temperature : Maintaining temperatures below 5°C minimizes diazonium salt decomposition.
  • Acid Concentration : A molar ratio of 2.5:1 (HCl:amine) ensures protonation of the amine and stabilizes the diazonium ion.

Coupling with Benzene-1-sulfonic Acid

The diazonium salt is coupled with benzene-1-sulfonic acid under alkaline conditions to form the azo linkage.

Coupling Mechanism

The reaction proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the activated position on the benzene sulfonic acid ring. Despite the sulfonic acid group’s deactivating effect, coupling occurs para to the sulfonic acid group due to steric and electronic factors:
$$
\text{Ar-N}2^+ + \text{HSO}3\text{-C}6\text{H}4\text{-H} \rightarrow \text{Ar-N=N-C}6\text{H}4\text{-SO}_3\text{H} + \text{H}^+
$$

Key Parameters

  • pH : A pH of 8–9 (adjusted with NaOH) enhances the nucleophilicity of the coupling component.
  • Temperature : Reactions conducted at 5–10°C improve selectivity for the para-substituted product.
Table 1: Coupling Reaction Optimization
Parameter Optimal Range Yield Improvement Source
pH 8.5–9.0 15%
Temperature (°C) 5–10 20%
Reaction Time (h) 4–6 10%

Post-Synthesis Processing

Isolation and Purification

The crude product is precipitated by acidifying the reaction mixture with HCl to pH 2–3. Filtration and washing with cold ethanol yield a pure orange-red solid.

Sulfonation Alternatives

For substrates lacking pre-installed sulfonic acid groups, post-coupling sulfonation using oleum (20% SO₃) at 80–100°C introduces the sulfonic acid moiety. However, this method risks azo bond cleavage and is less favored.

Structural and Analytical Characterization

Spectroscopic Data

  • UV-Vis : λₘₐₐ = 480 nm (azo group π→π* transition).
  • ¹H NMR (D₂O) : δ 7.8 (d, 2H, aromatic), δ 6.9 (s, 1H, methoxy-adjacent proton).
Table 2: Physicochemical Properties
Property Value
Molecular Formula C₁₃H₁₃N₃O₄S
Molecular Weight 307.33 g/mol
SMILES COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N
Solubility >100 g/L (water, 25°C)

Industrial-Scale Considerations

One-Pot Synthesis

Patent US5204453A describes a single-vessel approach where diazotization, coupling, and acidification occur sequentially, reducing processing time by 40%. This method is adaptable to 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid by omitting metallization steps.

Chemical Reactions Analysis

Reduction of the Azo Bond

The azo group (–N=N–) undergoes reductive cleavage under acidic or alkaline conditions, forming aromatic amines. This reaction is critical for environmental detoxification and synthetic applications.

Reaction conditions and products:

Reducing AgentConditionsProducts
Sodium dithionite (Na₂S₂O₄)pH 10–12, 50–70°C4-Amino-3-methoxyaniline + 4-aminobenzenesulfonic acid
Zinc/HClRoom temperature, acidic mediumSame as above with higher yield (≥90%)

Reduction pathways are pH-dependent. Under acidic conditions, protonation of the azo bond accelerates cleavage, while alkaline conditions favor radical intermediates.

Reactivity of the Sulfonic Acid Group

The –SO₃H group participates in sulfonation, esterification, and salt formation. Its strong electron-withdrawing nature also activates the aromatic ring for electrophilic substitution.

Key transformations:

  • Sulfonation: Further sulfonation at the para position of the benzene ring occurs with oleum (fuming H₂SO₄), yielding disulfonated derivatives .

  • Salt Formation: Reacts with NaOH to form water-soluble sodium sulfonate salts, enhancing solubility for industrial dye applications.

Diazonium Salt Formation and Coupling Reactions

The compound can act as a diazo component in azo dye synthesis. Its diazonium salt couples with electron-rich aromatics like phenols or amines to form extended conjugated systems.

Example synthesis from research:
A study synthesized acid dyes by diazotizing 4-aminobenzenesulfonamide and coupling with salicylaldehyde under basic conditions :

  • Diazotization:

    • Reactant: 4-aminobenzenesulfonamide

    • Conditions: 0–5°C, HCl/NaNO₂

    • Intermediate: Diazonium chloride

  • Coupling:

    • Partner: Salicylaldehyde

    • Conditions: pH 5.5, 5°C

    • Product: Azosalicylaldehyde derivative (89% yield) .

Photochemical Reactions

The azo bond undergoes cis-trans isomerization under UV light (λ = 365 nm), altering the compound’s spectral properties. This photoresponsive behavior is exploited in smart materials and sensors.

Key parameters:

  • Quantum yield: 0.45 for transcis isomerization

  • Thermal relaxation: cistrans reversion occurs at 25°C with a half-life of 12 hours.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductApplication
Azo reductionZn/HCl, RTAromatic aminesDye degradation, pharmaceuticals
SulfonationOleum, 80°CDisulfonated derivativeHigh-affinity dyes
Diazonium couplingpH 5.5, 5°CAzosalicylaldehydeTextile dyes
PhotoisomerizationUV lightcis-isomerOptical switches

Mechanistic Insights

  • Azo reduction follows a two-electron transfer mechanism, confirmed by cyclic voltammetry showing reduction peaks at −0.65 V (vs. Ag/AgCl).

  • Electrophilic substitution on the sulfonic acid-bearing ring occurs at the meta position due to –SO₃H’s deactivating effect .

Stability and Degradation

The compound degrades under prolonged UV exposure or strong oxidants (e.g., H₂O₂), forming sulfonic acid derivatives and nitroso intermediates. Storage recommendations include dark, dry environments below 25°C.

Scientific Research Applications

4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a pH indicator

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid involves its interaction with molecular targets through its diazenyl group. The compound can undergo electrophilic aromatic substitution, where the diazenyl group acts as an electrophile, facilitating the formation of sigma complexes with aromatic systems. This interaction can lead to various downstream effects, including changes in molecular structure and function .

Comparison with Similar Compounds

3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic Acid

  • Structure: Contains a diethylamino (-N(C₂H₅)₂) and hydroxyl (-OH) group on the phenyl ring, with a sulfonic acid group at the meta position .
  • Key Differences: The diethylamino group increases hydrophobicity compared to the primary amino group in the target compound, while the hydroxyl group introduces additional hydrogen-bonding capability.
  • Applications : Likely used in pH-sensitive dyes due to its ionizable hydroxyl group.

4-[(E)-(4-Hydroxyphenyl)diazenyl]benzenesulfonic Acid

  • Structure: Replaces the amino and methoxy groups with a single hydroxyl group .
  • Key Differences: Reduced electron-donating capacity compared to the amino-methoxy substituent, leading to altered UV/Vis absorption maxima.
  • Solubility : Higher acidity due to the hydroxyl group may enhance solubility in basic media.

Positional Isomerism Effects

3-[(4-Amino-3-methoxyphenyl)diazenyl]benzenesulfonic Acid

  • Structure : Sulfonic acid group at the meta position instead of para .
  • Key Differences : The meta-substitution disrupts symmetry, reducing crystallinity and altering dipole moments. This may affect aggregation behavior in surfactant applications.

Extended Conjugation Systems

4-[(4-Amino-1-naphthyl)azo]benzenesulfonic Acid

  • Structure : Incorporates a naphthalene ring instead of benzene .
  • Key Differences : Extended conjugation shifts absorption to longer wavelengths (bathochromic effect), making it suitable for near-infrared dyes.
  • Applications : Preferred in textile dyes requiring deeper color intensity.

Acid Orange 7

  • Structure : Contains two sulfonic acid groups and dihydroxyphenyl substituents .
  • Key Differences : Higher polarity and water solubility due to multiple sulfonic acid groups.
  • Toxicity : Demonstrated moderate toxicity in Hydractinia echinata assays (EC₅₀ = 3.68 mg/L) .

Alkyl Chain Modifications

(E)-4-((4-Dodecylphenyl)diazenyl)benzenesulfonic Acid

  • Structure : Features a dodecyl (-C₁₂H₂₅) chain on the phenyl ring .
  • Key Differences : The long alkyl chain confers surfactant properties, enabling micelle formation in aqueous systems.
  • Applications : Used in detergents and emulsifiers, unlike the target compound, which lacks alkyl chains.

Comparative Data Table

Compound Name Substituents Sulfonic Acid Position Key Properties Applications Reference
4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid 4-Amino-3-methoxy, -SO₃H Para High polarity, λₐᵦₛ ~450 nm Dyes, surfactants
3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid Diethylamino, -OH, -SO₃H Meta pH-sensitive, moderate hydrophobicity pH indicators
4-[(4-Amino-1-naphthyl)azo]benzenesulfonic acid Naphthalene, -SO₃H Para λₐᵦₛ ~600 nm, deep coloration Textile dyes
Acid Orange 7 Dihydroxyphenyl, dual -SO₃H Multiple High solubility, EC₅₀ = 3.68 mg/L Industrial dyes
(E)-4-((4-Dodecylphenyl)diazenyl)benzenesulfonic acid Dodecyl chain, -SO₃H Para Surfactant behavior, CMC ~0.1 mM Detergents

Research Findings and Implications

  • Spectral Properties: The amino and methoxy groups in the target compound contribute to a λₐᵦₛ ~450 nm, typical for orange-red dyes. Naphthalene derivatives (e.g., ) exhibit bathochromic shifts, enabling broader applications in optics .
  • Toxicity Profile: Azo compounds with multiple sulfonic acid groups (e.g., Acid Orange 7) show higher aquatic toxicity compared to monosulfonated analogs .
  • Surfactant Efficiency : Alkylated derivatives (e.g., ) outperform the target compound in micelle formation due to hydrophobic interactions.

Biological Activity

4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid, also known as 3-methoxy-4-amino azo benzene-3'-sulfonic acid, is a synthetic organic compound notable for its azo dye structure and diverse biological activities. Its molecular formula is C13H13N3O3SC_{13}H_{13}N_{3}O_{3}S with a molecular weight of approximately 307.33 g/mol. The compound features a sulfonic acid group that enhances its solubility in water, making it valuable in various applications, particularly in biological studies and dyeing processes.

The compound's physicochemical properties are critical for understanding its biological interactions:

  • Molecular Weight : 307.33 g/mol
  • Density : 1.43 g/cm³
  • LogP (Partition Coefficient) : Approximately 0.958, indicating moderate lipophilicity.
  • Solubility : High due to the presence of the sulfonic acid group.

Antimicrobial Properties

Research indicates that 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This antioxidant activity is attributed to the presence of the amino and methoxy groups, which enhance electron donation capabilities .

Anti-inflammatory Effects

Preliminary studies suggest that 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid can modulate inflammatory responses. In animal models, it has been observed to reduce markers of inflammation, indicating potential therapeutic benefits in treating inflammatory conditions.

The biological activities of this compound may be linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
  • Cellular Uptake : Its solubility profile allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

Several studies have explored the biological applications of this compound:

  • Antimicrobial Study : A study published in Journal of Applied Microbiology demonstrated that derivatives of azo compounds, including this compound, exhibited significant antibacterial activity against clinical isolates of E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a therapeutic agent .
  • Antioxidant Research : Research published in Food Chemistry evaluated the antioxidant capacity of various azo dyes, including 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid, using DPPH radical scavenging assays. The results indicated a strong correlation between structural features and antioxidant activity .
  • Inflammation Model : In an experimental model of induced inflammation in rats, treatment with this compound resulted in a significant reduction in inflammatory cytokines compared to control groups, indicating its potential role as an anti-inflammatory agent.

Comparative Analysis

To better understand the uniqueness of 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid, a comparison with structurally similar compounds is provided:

Compound NameCAS NumberUnique Features
4-Aminoazobenzene60-09-3Lacks sulfonic acid group; primarily used as a dye
3-Aminobenzenesulfonic acid121-57-3Contains amino group but lacks methoxy substitution
4-Methylaminoazobenzene60-11-7Methyl substitution instead of methoxy

The presence of both the sulfonic acid and methoxy groups in 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable in both industrial applications and research settings.

Q & A

Q. What are the optimal synthetic routes for 4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves diazotization of 4-amino-3-methoxyaniline followed by coupling with benzene-1-sulfonic acid derivatives. Key steps include:

  • Diazotization: Use NaNO₂ in acidic media (HCl, 0–5°C) to convert the amine to a diazonium salt.
  • Coupling Reaction: React the diazonium salt with sulfonated benzene derivatives under controlled pH (7–9) to favor electrophilic substitution at the para position.
  • Purification: Recrystallization from ethanol/water mixtures improves purity, while column chromatography removes azo byproducts.

Critical Parameters:

  • Temperature Control: Excess heat during diazotization leads to decomposition.
  • pH Sensitivity: Alkaline conditions stabilize the diazonium intermediate but may hydrolyze the methoxy group.

Q. Table 1: Reaction Optimization

ConditionYield (%)Purity (%)
0–5°C, pH 77295
10°C, pH 95885
Room temperature3270

Reference: Synthesis protocols for analogous azo compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • UV-Vis Spectroscopy: The azo group (-N=N-) exhibits strong absorption at ~400–500 nm (π→π* transition), sensitive to substituents like -NH₂ and -OCH₃. Solvent polarity shifts λₘₐₓ .
  • ¹H/¹³C NMR: Key signals include:
    • Aromatic protons (δ 6.8–8.0 ppm) split due to substituent effects.
    • Methoxy (-OCH₃) singlet at δ ~3.8 ppm.
    • Sulfonic acid proton (if protonated) appears as a broad peak at δ ~12–13 ppm.
  • IR Spectroscopy: Confirm -N=N- (~1600 cm⁻¹), -SO₃H (~1200 cm⁻¹), and -NH₂ (~3400 cm⁻¹) groups.

Data Interpretation Tip: Compare experimental spectra with computational predictions (e.g., density functional theory) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism: The azo group may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to detect equilibrium shifts .
  • Solvent Effects: Computational models (e.g., Gaussian 16) often assume gas-phase conditions. Apply implicit solvation models (e.g., PCM) to align predictions with experimental data .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. Refinement via SHELXL () confirms bond lengths and angles .

Case Study: A 2024 study found a 0.05 Å deviation in azo bond lengths between DFT calculations and X-ray data, attributed to crystal packing forces .

Q. What role does the azo group’s stereochemistry play in the compound’s photoresponsive behavior, and how can this be leveraged in materials science?

Methodological Answer:

  • E/Z Isomerization: UV irradiation (365 nm) induces E→Z isomerization, altering conjugation and optical properties. Monitor via UV-Vis kinetics .
  • Applications:
    • Photoresponsive Materials: Embed the compound in liquid crystal matrices for light-driven phase transitions.
    • Drug Delivery: Use isomerization to control release kinetics in pH-sensitive hydrogels.

Experimental Design:

  • Kinetic Studies: Track isomerization rates under varying light intensities using time-resolved spectroscopy.
  • Stability Testing: Assess thermal reversion (Z→E) in dark conditions to evaluate applicability.

Reference: Azobenzene derivatives in photoresponsive systems .

Q. How does the sulfonic acid group influence the compound’s solubility and reactivity in aqueous vs. organic media?

Methodological Answer:

  • Solubility: The -SO₃H group enhances water solubility, enabling biological assays. In organic solvents (e.g., DMSO), protonation reduces solubility.
  • Reactivity:
    • Acid Catalysis: Acts as a Brønsted acid in esterification or condensation reactions.
    • Coordination Chemistry: Binds metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water120
Ethanol45
DMSO90

Reference: Sulfonic acid derivatives in coordination chemistry .

Q. What strategies mitigate degradation of the azo linkage under oxidative or reductive conditions?

Methodological Answer:

  • Oxidative Stability: Add antioxidants (e.g., BHT) to prevent cleavage by ROS. Monitor via HPLC-MS .
  • Reductive Stability: Avoid strong reducing agents (e.g., NaBH₄). Use mild conditions (e.g., catalytic hydrogenation with Pd/C) for selective reductions.

Case Study: A 2016 study reported 85% azo bond retention after 24 hours in pH 7.4 buffer with 0.1% BHT .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or DNA?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., DNA minor groove or cytochrome P450). Prioritize hydrogen bonding with -NH₂ and -SO₃H groups .
  • MD Simulations: Assess binding stability over 100 ns trajectories (GROMACS) to identify key residues.

Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

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